![molecular formula C21H20N4O2S B14930772 3-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B14930772.png)
3-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzylamine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to form an intermediate Schiff base, which is then cyclized with 2-mercaptoquinazolinone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives.
科学的研究の応用
3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways . The exact mechanism depends on the specific biological context and the molecular structure of the compound.
類似化合物との比較
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
4(3H)-Quinazolinone derivatives: These compounds have a similar quinazolinone core but differ in the substituents attached to the quinazolinone ring.
Uniqueness
3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the combination of its methoxybenzyl, dimethylpyrazole, and sulfanylquinazolinone moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C21H20N4O2S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-[1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H20N4O2S/c1-13-19(25-20(26)17-9-4-5-10-18(17)22-21(25)28)14(2)24(23-13)12-15-7-6-8-16(11-15)27-3/h4-11H,12H2,1-3H3,(H,22,28) |
InChIキー |
YZMNSWRNJJXVPL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)N3C(=O)C4=CC=CC=C4NC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)
![N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)
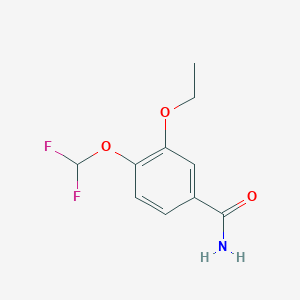
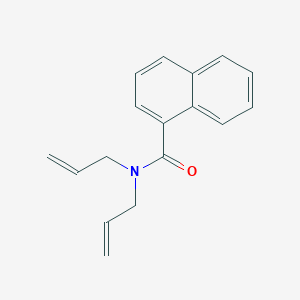
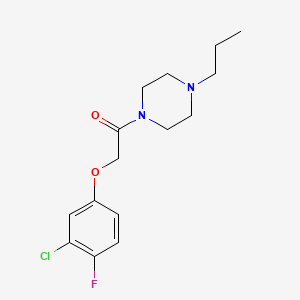
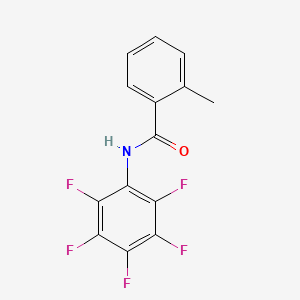
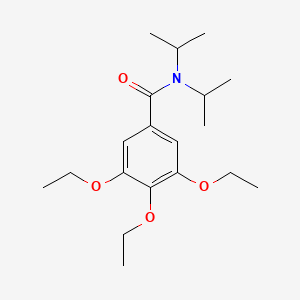
![N-(3-bromophenyl)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14930757.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pentafluorophenyl)furan-2-carboxamide](/img/structure/B14930764.png)
![3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B14930780.png)
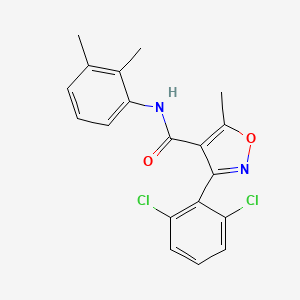
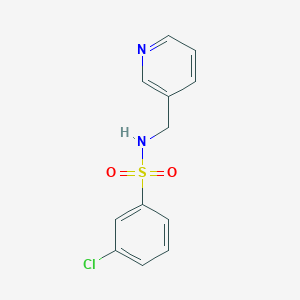
![5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14930791.png)
![3-(2,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14930794.png)
